molecular formula C10H8BrClN2 B1380140 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole CAS No. 1257858-65-3

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole

Cat. No.: B1380140
CAS No.: 1257858-65-3
M. Wt: 271.54 g/mol
InChI Key: LVPGHJVAAVYQPG-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reaction: One common method for synthesizing 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under mild conditions and can be catalyzed by acids or bases.

    Aromatic Substitution: Another method involves the substitution of a pre-formed pyrazole ring with bromine and chlorine atoms. This can be achieved through electrophilic aromatic substitution reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reagent concentration.

    Purification Techniques: Employing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyrazole ring.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).

    Nucleophilic Substitution: Reagents like amines, thiols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted pyrazoles, while nucleophilic substitution can produce amine or thiol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Industry:

    Agrochemicals: The compound is explored for its potential use as an active ingredient in pesticides and herbicides.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to anticancer effects.

Comparison with Similar Compounds

    3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole: Similar compounds include other substituted pyrazoles such as 3-(4-bromophenyl)-4-chloro-5-methyl-1H-pyrazole and 3-(3-bromophenyl)-4-chloro-1H-pyrazole.

Uniqueness:

    Substitution Pattern: The specific substitution pattern of bromine, chlorine, and methyl groups on the pyrazole ring gives this compound unique chemical and biological properties.

    Reactivity: The presence of different substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-bromophenyl)-4-chloro-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPGHJVAAVYQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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